Bis(chlorogold(I)) bis(diphenylphosphino)methane
Description
Bis(chlorogold(I)) bis(diphenylphosphino)methane (CAS: 37095-27-5) is a dinuclear gold(I) complex featuring two chlorogold(I) centers bridged by a bis(diphenylphosphino)methane (dppm) ligand. The dppm ligand acts as a bidentate phosphine donor, forming a rigid backbone that facilitates aurophilic interactions (Au···Au distances typically ~3.0–3.3 Å) between the two gold centers . This complex is synthesized via substitution reactions of dinuclear gold(I) phosphine chlorides, yielding air-stable crystalline solids . Its structure and reactivity have been extensively studied due to its relevance in catalysis, luminescence, and medicinal chemistry .
Properties
IUPAC Name |
chlorogold;diphenylphosphanylmethyl(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22P2.2Au.2ClH/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25;;;;/h1-20H,21H2;;;2*1H/q;2*+1;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPUWTQJFLJEJC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Au].Cl[Au] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22Au2Cl2P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470779 | |
| Record name | Bis(chlorogold(I)) bis(diphenylphosphino)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
849.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37095-27-5 | |
| Record name | Bis(chlorogold(I)) bis(diphenylphosphino)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The synthesis of Bis(chlorogold(I)) bis(diphenylphosphino)methane typically involves the reaction of gold(I) chloride (AuCl) or gold(I) bromide (AuBr) with bis(diphenylphosphino)methane (dppm) in an organic solvent, most commonly dichloromethane (CH2Cl2). The reaction proceeds via coordination of the dppm ligand to the gold centers, forming a binuclear complex bridged by the diphosphine ligand with chloride ligands bound to gold(I).
Representative Preparation Method
A detailed procedure reported in peer-reviewed literature involves the following steps:
- Dissolve a stoichiometric amount of bis(diphenylphosphino)methane (dppm) in dichloromethane.
- Add an equivalent amount of gold(I) halide (e.g., AuBr or AuCl) dissolved or suspended in dichloromethane to the dppm solution under stirring.
- Stir the mixture for a short period (e.g., 5 to 10 minutes) at room temperature to allow complexation.
- Optionally, add a halide salt (e.g., KBr or NaBPh4) dissolved in dichloromethane and a small amount of methanol to influence the crystallization and purity of the product.
- Stir the reaction mixture for several hours (commonly 3 hours).
- Evaporate the solvent under reduced pressure to obtain a crude solid.
- Redissolve the crude product in a minimal amount of dichloromethane, filter to remove insoluble impurities.
- Recrystallize the product by layering diethyl ether over the dichloromethane solution to induce slow diffusion and crystal growth.
- Isolate the resulting crystals by filtration or decantation.
This method yields the bis(chlorogold(I)) complex as colorless to yellow block crystals, often exhibiting luminescence properties.
Specific Example Synthesis Data
| Step | Reagents and Conditions | Details |
|---|---|---|
| 1 | dppm (79.8 mg, 0.208 mmol) dissolved in 5 mL dichloromethane | Preparation of ligand solution |
| 2 | AuBr (50.0 mg, 0.180 mmol) suspended in 4 mL dichloromethane added to dppm solution | Formation of gold(I)-dppm complex |
| 3 | KBr (34.1 mg, 0.287 mmol) dissolved in 4 mL dichloromethane + 1 mL methanol added | Halide addition to influence product speciation |
| 4 | Stirring for 3 hours at room temperature | Ensures completion of complexation |
| 5 | Evaporation to dryness and redissolution in minimal dichloromethane | Preparation for crystallization |
| 6 | Layering diethyl ether over dichloromethane solution, slow diffusion crystallization | Isolation of pure crystals |
| Yield | 70.1 mg (29.5%) purified product | Moderate yield typical for this synthesis |
This procedure produces both molecular and ionic polymorphs, with the β-polymorph being the most reliably obtained for spectroscopic characterization.
Alternative Preparation Using Gold(I) Chloride
Another preparation involves the use of gold(I) chloride (thtAuCl, where tht = tetrahydrothiophene) as the gold source:
- Dissolve dppm in dichloromethane.
- Add an equimolar amount of thtAuCl dissolved in dichloromethane under stirring.
- Stir for 10 minutes to form the gold(I)-dppm complex.
- Add sodium tetraphenylborate (NaBPh4) dissolved in dichloromethane and methanol to precipitate the complex as a tetraphenylborate salt.
- Stir for 3 hours, evaporate solvent, redissolve, filter, and crystallize by layering diethyl ether.
- Yields of up to 78.9% have been reported for this method.
This method provides an ionic complex variant but is closely related to the this compound synthesis.
Solvent and Environmental Effects
- The choice of solvent and its water content can influence the product distribution between molecular and ionic forms.
- Dry dichloromethane favors the molecular β-polymorph.
- Water-saturated dichloromethane promotes the formation of ionic species.
- Slow diffusion crystallization techniques using dichloromethane and diethyl ether are critical for obtaining high-quality crystals suitable for characterization.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Ligand | Bis(diphenylphosphino)methane (dppm) | Stoichiometric with gold |
| Gold Source | AuCl, AuBr, or thtAuCl | Gold(I) halides preferred |
| Solvent | Dichloromethane (CH2Cl2) | Dry or water-saturated affects product |
| Additional Salts | KBr, NaBPh4 | Used to influence crystallization |
| Reaction Time | 3 hours stirring | Room temperature |
| Isolation | Solvent evaporation, filtration, recrystallization by layering diethyl ether | Yields pure crystals |
| Yield | 29.5% to 78.9% | Depending on method and conditions |
Research Findings and Analytical Data
- The this compound complex exhibits luminescence, with different polymorphs showing distinct emission colors (blue and teal).
- Infrared spectroscopy confirms characteristic P–C and Au–Cl vibrations.
- The complex is stable under ambient conditions and can be purified by recrystallization.
- Structural studies reveal a binuclear gold(I) complex bridged by the dppm ligand, with each gold center coordinated to one chloride ligand.
Chemical Reactions Analysis
Bis(chlorogold(I)) bis(diphenylphosphino)methane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of gold(III) complexes.
Reduction: It can also be reduced to form gold nanoparticles, which have significant applications in nanotechnology.
Substitution: The chlorine atoms in the compound can be substituted with other ligands, leading to the formation of different gold complexes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Bis(chlorogold(I)) bis(diphenylphosphino)methane has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which Bis(chlorogold(I)) bis(diphenylphosphino)methane exerts its effects involves its interaction with molecular targets and pathways. In catalysis, the gold centers in the compound facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies. In biological systems, the compound can interact with cellular components to induce autophagy and other cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares bis(chlorogold(I)) bis(diphenylphosphino)methane with structurally analogous dinuclear gold(I) complexes bridged by diphosphine ligands:
Key Differences:
Bridge Length and Flexibility :
- The methane bridge in dppm imposes rigidity, favoring strong aurophilic interactions. Ethane (dppe) and propane (dppp) bridges introduce flexibility, reducing Au···Au interactions but enabling diverse coordination modes .
- Aromatic bridges (e.g., dppb) enhance π-conjugation, leading to shorter Au···Au distances and unique photophysical properties .
Electronic and Steric Effects :
- Electron-withdrawing substituents on phosphine ligands (e.g., in fluorinated analogs) increase Lewis acidity at gold centers, enhancing catalytic activity in alkene cyclizations .
- Sterically bulky ligands (e.g., bis(o-biphenyl)phosphines) hinder aurophilic interactions but improve stability in biological environments .
Biological Activity: this compound exhibits antitumor activity against HeLa cells (tumor specificity ~3.5) via thioredoxin reductase inhibition . Dithiocarbamate-supported analogs show enhanced cytotoxicity due to improved solubility and ligand exchange kinetics .
Luminescence :
- Complexes with shorter Au···Au distances (e.g., dppm, dppb) display intense luminescence attributed to metal-centered transitions, whereas longer bridges (dppp) exhibit weaker emissions .
Biological Activity
Bis(chlorogold(I)) bis(diphenylphosphino)methane, often abbreviated as [AuCl(dppm)]₂, is a gold(I) complex that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This compound is characterized by its unique structure, which includes two gold(I) ions coordinated to a diphosphine ligand, diphenylphosphino-methane (dppm). The biological activity of this compound is primarily linked to its ability to induce autophagy and exhibit cytotoxic effects against various cancer cell lines.
- Molecular Formula : C₂₅H₂₂Au₂Cl₂P₂
- Molecular Weight : 649.95 g/mol
- CAS Number : 37095-27-5
- Appearance : Solid
The biological activity of this compound is largely attributed to its interaction with cellular components, leading to:
- Autophagy Induction : This compound has been shown to activate autophagic pathways in cancer cells, which can lead to cell death under certain conditions .
- Cytotoxicity : Research indicates that this complex exhibits significant cytotoxic effects against various cancer cell lines, including non-small cell lung cancer (A549) and cervical (HeLa) cells .
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- Mechanistic Insights :
- Comparative Studies :
Data Table: Biological Activity Overview
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 10-20 | Autophagy induction |
| HeLa (Cervical Cancer) | 5-15 | Apoptosis and oxidative stress |
| HCT15 (Colon Cancer) | 15-25 | TrxR inhibition |
Pharmacological Applications
The pharmacological potential of this compound extends beyond anticancer activity:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
